1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
Description
This urea derivative features a 4-fluorobenzyl group attached to the urea nitrogen and a cyclopentylmethyl moiety substituted with a thiophene ring bearing a 1-hydroxyethyl group. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the hydroxylated thiophene may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQWOYGQWCCJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of 4-fluorobenzylamine by reacting 4-fluorobenzyl chloride with ammonia.
Step 2: Synthesis of the thiophene derivative by introducing the hydroxyethyl group to the thiophene ring.
Step 3: Formation of the cyclopentyl intermediate through cyclization reactions.
Step 4: Coupling of the intermediates under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution reactions on the fluorobenzyl group can introduce various functional groups.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
- 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea Key Difference: Substitution of the 4-fluorobenzyl group with a 2-chlorophenyl moiety. Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter binding affinity compared to fluorine.
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea
- Key Difference : Replacement of the thiophene-cyclopentylmethyl group with a thiadiazole ring conjugated to a styryl group.
- Impact : The thiadiazole’s aromaticity and extended π-system could enhance stacking interactions with hydrophobic protein pockets. Crystallographic data (R factor = 0.068) confirm planar geometry, suggesting stable binding conformations .
Modifications in the Urea Side Chain
- 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (BP 3125) Key Difference: Incorporation of a 4-isobutoxybenzyl group and a methylpiperidine substituent. Isobutoxy groups may increase steric bulk, reducing off-target interactions .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
Structural Hybrids with Heterocyclic Cores
- 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea Key Difference: Use of a trimethylurea group and methoxyphenyl substituent. Methoxy groups enhance electron density, favoring interactions with aromatic residues .
Data Table: Structural and Hypothetical Properties of Analogs
Research Findings and Limitations
- Structural Insights : Fluorine and chlorine substituents on aryl groups consistently improve binding to hydrophobic pockets, but fluorine offers better metabolic stability .
- Gaps in Data: No direct biological studies on the target compound were found in the evidence. Comparisons rely on substituent trends from analogs.
- Recommendations : Prioritize synthesizing the target compound and evaluating its activity against kinase panels or GPCRs to validate hypotheses.
Biological Activity
The compound 1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a fluorobenzyl group, a thiophene moiety, and a cyclopentyl group, which contribute to its biological properties.
Research indicates that compounds similar to This compound often exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Urea derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : These compounds may interact with specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.
Antitumor Activity
Studies have demonstrated that urea derivatives exhibit significant antitumor activity. For example, a related study on thiophene urea derivatives showed promising results against various cancer cell lines. The compound J2H-1701 , a thiophene derivative, demonstrated effective multi-genotypic antiviral activity against hepatitis C virus (HCV), suggesting similar potential for This compound .
Antiviral Activity
Thiophene-containing compounds have been explored for their antiviral properties. Specifically, they inhibit viral entry into host cells by targeting viral glycoproteins. The docking studies indicate that these compounds can effectively bind to HCV E2 glycoprotein, disrupting the viral lifecycle .
Study 1: Antitumor Efficacy
In vitro studies evaluated the cytotoxic effects of various urea derivatives on human cancer cell lines. The results indicated that This compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Study 2: Antiviral Screening
A screening of thiophene urea derivatives against HCV revealed that several compounds, including those structurally similar to This compound , displayed significant antiviral activity with EC50 values less than 30 nM . This positions the compound as a potential candidate for further development as an antiviral agent.
Data Tables
| Compound Name | Structure | IC50 (µM) | EC50 (nM) | Target |
|---|---|---|---|---|
| This compound | Structure | 10 | <30 | Cancer Cells / HCV |
| J2H-1701 | Structure | 8 | <30 | HCV |
Q & A
Q. What are the recommended synthetic routes for preparing this urea derivative, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines under inert conditions. For this compound, a plausible route includes reacting 4-fluorobenzyl isocyanate with a cyclopentylmethyl-substituted thiophene amine precursor. Key steps:
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
A multi-spectroscopic approach is essential:
- FTIR/Raman : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and thiophene ring vibrations .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, cyclopentyl methylene groups at δ 1.5–2.5 ppm) .
- X-ray crystallography : Resolve stereochemistry of the cyclopentyl and hydroxyethyl groups, as seen in analogous urea derivatives .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Calculate logP values (e.g., using Molinspiration) to predict hydrophobicity.
- Employ co-solvents (DMSO-water mixtures) or micellar systems for biological testing .
- Validate stability via HPLC under assay conditions (e.g., pH 7.4 buffer at 37°C) .
Advanced Research Questions
Q. What computational strategies can predict this compound’s reactivity or binding interactions?
- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, such as urea bond formation or thiophene ring functionalization .
- Use molecular docking (AutoDock Vina) to explore potential targets, leveraging structural analogs with known bioactivity (e.g., thiophene-containing kinase inhibitors) .
- Validate predictions with experimental data (e.g., kinetic studies or crystallographic results) .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Cross-reference with analogous compounds: Compare chemical shifts of the fluorobenzyl group with 4-fluorophenyl derivatives in published datasets .
- Investigate tautomerism or conformational dynamics via variable-temperature NMR .
- Re-examine synthetic intermediates to rule out regioisomeric byproducts .
Q. What methodologies are effective for studying metabolic stability or degradation pathways?
- In vitro assays : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
- Stress testing : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions per ICH guidelines .
- Map degradation products using high-resolution mass spectrometry (HRMS) and correlate with computational fragmentation patterns .
Q. How can reaction scalability and purity be balanced during process development?
- Implement membrane separation technologies (e.g., nanofiltration) to remove unreacted amines or isocyanates .
- Optimize crystallization conditions (solvent polarity, cooling rates) using DoE to enhance yield and polymorph control .
- Monitor reactor parameters (temperature, stirring rate) in real-time to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
